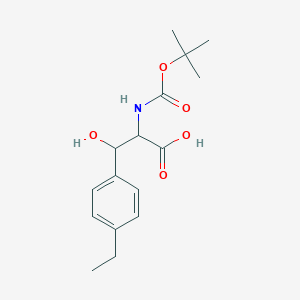
2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid, also known as Boc-3-hydroxy-4-ethylphenylalanine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a derivative of phenylalanine and is commonly used as a building block in the synthesis of various peptides and proteins.
Wirkmechanismus
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine is not well understood. However, it is believed that this compound may interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of various enzymes, including proteases and kinases. Additionally, 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various peptides and proteins, which can be used for a wide range of applications. Additionally, 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine is relatively easy to synthesize and purify, which makes it a popular choice for many researchers.
However, there are also some limitations to using 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine in lab experiments. For example, this compound may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, the synthesis of 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine can be time-consuming and expensive, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research involving 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine. One potential area of research is the use of this compound in the development of new drug candidates. Additionally, 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine may be useful in the study of protein structure and function, which could lead to new insights into various diseases and disorders.
Another potential area of research is the development of new synthesis methods for 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine. This could make it easier and more cost-effective to produce this compound, which could lead to increased use in a wide range of research applications.
Conclusion:
In conclusion, 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine is a versatile and potentially useful compound in the field of scientific research. This compound can be used as a building block in the synthesis of various peptides and proteins, and has several potential applications in drug discovery and protein structure and function research. While there are some limitations to using 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine in lab experiments, there are also several future directions for research involving this compound.
Synthesemethoden
2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. In SPPS, the compound is synthesized on a solid support, typically a resin, using a stepwise approach. In solution-phase peptide synthesis, the compound is synthesized in solution using various coupling reagents and protecting groups.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine has several potential applications in scientific research, particularly in the field of drug discovery. This compound can be used as a building block in the synthesis of various peptides and proteins, which can be used as potential drug candidates. Additionally, 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acidy-4-ethylphenylalanine can be used as a tool in the study of protein structure and function.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-10-6-8-11(9-7-10)13(18)12(14(19)20)17-15(21)22-16(2,3)4/h6-9,12-13,18H,5H2,1-4H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZCGLMNNKZIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)

![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)




![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)